molecular formula C25H21BrN4O3 B12030362 N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 634896-61-0

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12030362
CAS No.: 634896-61-0
M. Wt: 505.4 g/mol
InChI Key: MBIBCJHVVJSFCV-MZJWZYIUSA-N
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Preparation Methods

The synthesis of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. The synthetic route typically includes:

Chemical Reactions Analysis

N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE can be compared with other similar compounds, such as:

The uniqueness of N’-(5-BR-2-HO-BENZYLIDENE)3-(4-((4-ME-BENZYL)OXY)PH)1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific combination of functional groups and its potential biological activities, which distinguish it from other related compounds.

Biological Activity

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide, a compound with the molecular formula C25H21BrN4O3C_{25}H_{21}BrN_4O_3 and CAS Number 634896-61-0, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, particularly focusing on antimicrobial, anti-inflammatory, and anticancer activities.

Synthesis and Structural Characteristics

The compound is synthesized through the condensation of 5-bromo-2-hydroxybenzaldehyde with 5-(4-((4-methylbenzyl)oxy)phenyl)-1H-pyrazole-3-carbohydrazide. The synthesis involves standard organic reactions under controlled conditions, yielding a product that can be characterized by various spectroscopic techniques including NMR and IR spectroscopy.

The crystal structure of the compound reveals a stable configuration supported by intramolecular hydrogen bonds. The dihedral angle between the two aromatic systems is approximately 6.10°, indicating a planar structure conducive to biological activity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including our compound of interest. The compound was tested against a range of bacteria and fungi using the well diffusion method. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to standard antibiotics.

Microorganism Zone of Inhibition (mm) Standard Drug
Staphylococcus aureus18Streptomycin
Escherichia coli15Streptomycin
Bacillus subtilis16Streptomycin
Candida albicans14Fluconazole

These results suggest that this compound exhibits promising antimicrobial properties, potentially due to its ability to disrupt microbial cell membranes or inhibit critical enzymatic pathways .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were evaluated using in vitro assays measuring the inhibition of pro-inflammatory cytokines like TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound demonstrated a dose-dependent reduction in cytokine levels, indicating its potential as an anti-inflammatory agent. This activity is likely linked to its structural features that allow for interaction with inflammatory pathways .

Anticancer Activity

In vitro studies have also assessed the anticancer properties of the compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values indicating significant growth inhibition at micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c release and activation of caspases .

Case Studies

A case study involving the application of this compound in a murine model of cancer showed promising results. Mice treated with the compound exhibited reduced tumor growth compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis in tumor tissues, supporting its potential as a therapeutic agent .

Properties

CAS No.

634896-61-0

Molecular Formula

C25H21BrN4O3

Molecular Weight

505.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21BrN4O3/c1-16-2-4-17(5-3-16)15-33-21-9-6-18(7-10-21)22-13-23(29-28-22)25(32)30-27-14-19-12-20(26)8-11-24(19)31/h2-14,31H,15H2,1H3,(H,28,29)(H,30,32)/b27-14+

InChI Key

MBIBCJHVVJSFCV-MZJWZYIUSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O

Origin of Product

United States

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